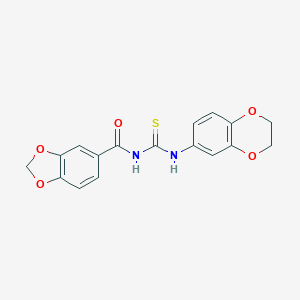![molecular formula C17H20N4O3S3 B278383 N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278383.png)
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a potential drug candidate that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of chronic diseases such as cancer and Alzheimer's disease. It has also been shown to have anti-viral properties, which can be useful in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which can be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide. One direction is the development of new drugs based on this compound for the treatment of chronic diseases such as cancer and Alzheimer's disease. Another direction is the study of its potential use in the treatment of viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves several steps. The first step is the preparation of 4-(methylsulfonyl)piperazine, which is then reacted with 4-isocyanatobenzonitrile to obtain N-(4-cyanophenyl)-4-(methylsulfonyl)piperazine. This compound is then reacted with thiophene-2-carbonyl chloride to obtain the final product, N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H20N4O3S3 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3S3/c1-27(23,24)21-10-8-20(9-11-21)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25) |
Clave InChI |
GHRXVFLMGYHGHS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)



